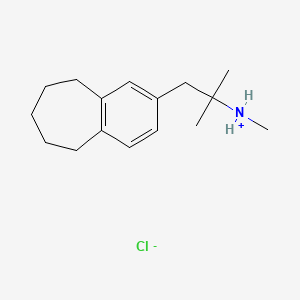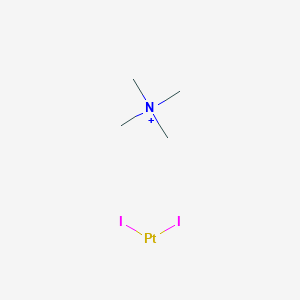
Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)- is a chemical compound that features a boron atom bonded to a 4-chlorobenzenamine group and three fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)- typically involves the reaction of 4-chlorobenzenamine with boron trifluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
4-chlorobenzenamine+boron trifluoride→Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)-
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process is optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the chemical structure, potentially leading to new compounds with different properties.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different boron-containing compounds, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)- has several scientific research applications, including:
Biology: Research is ongoing to explore the potential biological activities of this compound and its derivatives.
Medicine: The compound’s unique properties make it a candidate for drug development and other medical applications.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)- involves its interaction with specific molecular targets and pathways. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property is particularly useful in catalysis and other applications where precise control of chemical reactivity is required.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Boron, (2-chlorobenzenamine-kappaN)trifluoro-, (T-4)-
- Boron, (3-chlorobenzenamine-kappaN)trifluoro-, (T-4)-
- Boron trifluoride
Uniqueness
Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)- is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its 4-chlorobenzenamine group differentiates it from other isomers and influences its behavior in chemical reactions and applications.
Eigenschaften
CAS-Nummer |
4084-48-4 |
|---|---|
Molekularformel |
C6H6BClF3N |
Molekulargewicht |
195.38 g/mol |
IUPAC-Name |
[(4-chlorophenyl)azaniumyl]-trifluoroboranuide |
InChI |
InChI=1S/C6H6BClF3N/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H,12H2 |
InChI-Schlüssel |
LGKQDTKTONAXTO-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]([NH2+]C1=CC=C(C=C1)Cl)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[o-(3-chloro-1-oxopropyl)oxime]](/img/structure/B13736036.png)

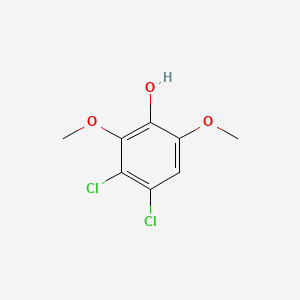

![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736074.png)
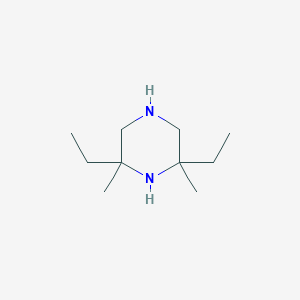
![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736083.png)
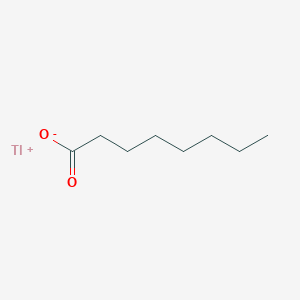

![Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone](/img/structure/B13736101.png)
